2-Thio-5-carboxymethyluridine
Overview
Description
2-Thio-5-carboxymethyluridine is a modified nucleoside derived from uridine, characterized by the presence of a sulfur atom at the 2-position and a carboxymethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thio-5-carboxymethyluridine typically involves the modification of uridine through a series of chemical reactionsThe reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired modifications are achieved .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of automated reactors and purification systems to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: 2-Thio-5-carboxymethyluridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to remove the thiol group, reverting to a simpler uridine derivative.
Substitution: The carboxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the carboxymethyl group.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized uridine derivatives .
Scientific Research Applications
2-Thio-5-carboxymethyluridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Plays a role in the study of RNA modifications and their effects on gene expression and protein synthesis.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of 2-Thio-5-carboxymethyluridine involves its incorporation into RNA molecules, where it can influence the structure and function of the RNA. The sulfur atom at the 2-position and the carboxymethyl group at the 5-position can affect the hydrogen bonding and base-pairing properties of the nucleoside, leading to changes in RNA stability and function. These modifications can impact various molecular targets and pathways, including those involved in protein synthesis and gene regulation .
Comparison with Similar Compounds
5-Carboxymethyl-2-thiouridine: Similar in structure but lacks the specific modifications present in 2-Thio-5-carboxymethyluridine.
5-Methoxycarbonylmethyl-2-thiouridine: Contains a methoxycarbonyl group instead of a carboxymethyl group.
2-Thio-5-methyluridine: Lacks the carboxymethyl group but retains the thiol modification at the 2-position.
Uniqueness: this compound is unique due to the combination of the sulfur atom at the 2-position and the carboxymethyl group at the 5-position. This specific modification provides distinct chemical and biological properties that are not observed in other similar compounds, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O7S/c14-3-5-7(17)8(18)10(20-5)13-2-4(1-6(15)16)9(19)12-11(13)21/h2,5,7-8,10,14,17-18H,1,3H2,(H,15,16)(H,12,19,21)/t5-,7-,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGFOEBMIJOVCL-VPCXQMTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=S)N1C2C(C(C(O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=S)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80207171 | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58479-77-9 | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058479779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thio-5-carboxymethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80207171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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